4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate is a fluorinated compound notable for its unique chemical properties and applications in various scientific fields. This compound is classified as an organofluorine compound due to the presence of multiple fluorinated groups, which significantly influence its reactivity and physical characteristics. The molecular formula for this compound is , and it has a CAS Registry Number of 1980085-17-3.
The synthesis of 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate typically involves several key steps:
For example, a typical reaction might involve heating a mixture of perfluorinated compounds with an acrylate under specific conditions to yield the desired product efficiently .
The molecular structure of 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate features several distinct elements:
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate can participate in various chemical reactions due to its reactive acrylate group:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups which stabilize certain intermediates during reactions .
The mechanism of action for this compound primarily revolves around its ability to participate in radical polymerization:
This mechanism allows for the formation of high-performance polymers that exhibit unique properties such as low surface energy and high chemical resistance .
Relevant data indicates that fluorinated compounds often exhibit unique properties such as low surface tension and high thermal stability .
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has several scientific applications:
The unique characteristics imparted by the fluorinated groups enhance the functionality of materials developed from this compound .
Fluorotelomerization represents a cornerstone in synthesizing perfluorinated acrylates like 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate. This process hinges on the sequential addition of tetrafluoroethylene (TFE) to nucleophilic initiators (e.g., iodide or bromine compounds), forming perfluoroalkyl iodide intermediates. Subsequent ethylene coupling yields the fluorotelomer alcohol backbone, which is esterified with acrylic acid to generate the target acrylate [3] [7].
A critical advancement involves telomerization control to achieve precise chain lengths. For the heptafluoroheptyl backbone, optimal results require:
Table 1: Impact of Telomerization Parameters on Fluorotelomer Alcohol Yield
TFE:Initiator Ratio | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
1:4 | None | 70 | 42 |
1:6 | Ni(0)/PPh₃ | 80 | 78 |
1:8 | Ni(0)/bipyridine | 100 | 91 |
Post-telomerization, esterification employs acryloyl chloride with triethylamine as an acid scavenger. Microwave-assisted reactions (60°C, 30 min) achieve >95% conversion, minimizing acrylic acid homopolymerization [4] [8].
Incorporating bis(trifluoromethyl) groups at the C4 position demands specialized catalysis. Transition-metal-mediated cross-coupling between fluorinated alkyl halides and acrylate precursors is dominant. Key systems include:
Table 2: Catalytic Systems for Bis(trifluoromethyl) Installation
Catalyst | Ligand | Solvent | Regioselectivity (%) | Reaction Time (h) |
---|---|---|---|---|
CuI | Phenanthroline | DMF | 75 | 12 |
Pd(OAc)₂ | Tri-tert-butylphosphine | Acetonitrile | 92 | 6 |
NiCl₂ | Bipyridine | Toluene | 68 | 18 |
Mechanistic studies reveal that electron-deficient metal centers facilitate oxidative addition into C–I bonds of trifluoromethyl precursors, while bulky ligands prevent steric clashes during reductive elimination [6].
Radical polymerization enables direct functionalization of fluorotelomer acrylates. Emulsion polymerization proves ideal for water-insoluble monomers like heptafluoroheptyl acrylates:
Core-shell architectures are engineered by seeded emulsion polymerization. A hydrocarbon acrylate core (e.g., butyl acrylate/methyl methacrylate) is enveloped by a fluorinated acrylate shell, concentrating CF₃ groups at the surface. This reduces fluorine usage by 40% while maintaining water contact angles >110° [4] [8]. Mechanistically, chain propagation follows first-order kinetics with an activation energy of 80–85 kJ/mol, confirmed by real-time FT-IR monitoring [8].
Maximizing yield and purity necessitates stringent parameter control:
Solvent selection:
Oxygen inhibition mitigation:
Radiation-initiated polymerization:
Table 3: Optimization Parameters for Radiation Polymerization
Radiation Dose (kGy/h) | Solvent | Time (h) | Yield (%) | Fluorine Retention (%) |
---|---|---|---|---|
0.5 | Acetone | 34 | 78 | 96 |
1.0 | Acetone | 34 | 95 | 98 |
1.0 | THF | 34 | 62 | 89 |
Post-synthesis, membrane nanofiltration (300 Da MWCO) removes unreacted monomers and oligomers, achieving >99.5% purity [4].
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